NS-2028
Overview
Description
NS 2028 is a highly selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that synthesizes the second messenger cyclic guanosine monophosphate (cGMP). This compound is widely used in the research of nitric oxide signaling pathways due to its potent inhibitory effects on sGC activity .
Mechanism of Action
Target of Action
The primary target of 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one, also known as NS2028, is soluble guanylate cyclase (sGC) . sGC is the only known physiological receptor for nitric oxide (NO) .
Mode of Action
NS2028 acts as a specific inhibitor of sGC . When NO binds to sGC, the activity of sGC increases 400-fold, promoting the conversion of guanosine 5’-triphosphate (GTP) to the second messenger guanosine 3’,5’-cyclic monophosphate (cGMP) and pyrophosphate . NS2028 inhibits this process, thereby regulating NO-related signaling processes and lowering cGMP activity .
Biochemical Pathways
The inhibition of sGC by NS2028 affects the NO-sGC-cGMP pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation . By inhibiting sGC, NS2028 can regulate these processes by controlling the levels of cGMP .
Result of Action
The inhibition of sGC by NS2028 has several applications. It has been used in the development of inhibitors for lymphangiogenesis to help prevent the metastasis of solid tumors . It has also been used for the treatment of dermatological diseases and in cosmetic skin care . Furthermore, NS2028 has been used for neural thermoprotection against heat stroke or hyperthermia via inhibition of the PKG pathway , and for the prevention and treatment of dental disorders .
Biochemical Analysis
Biochemical Properties
8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is known to inhibit sGC activity in murine cerebellum induced by S-nitroso-glutathione and NMDA . This interaction with sGC, an enzyme that catalyzes the conversion of GTP to cyclic GMP, is crucial in mediating many biological actions of nitric oxide (NO) and carbon monoxide (CO) .
Cellular Effects
The compound’s effects on cells are primarily due to its inhibitory action on sGC. By inhibiting sGC, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one can affect various cellular processes, including cell signaling pathways and gene expression . For instance, it can inhibit VEGF-induced cGMP accumulation and abolish VEGF-induced migration in postcapillary venular endothelial cells .
Molecular Mechanism
At the molecular level, 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one exerts its effects by binding to sGC and inhibiting its activity . This binding interaction leads to a decrease in the production of cyclic GMP, thereby affecting the downstream signaling pathways that rely on this second messenger .
Metabolic Pathways
Given its role as an sGC inhibitor, it may influence pathways involving cyclic GMP .
Subcellular Localization
The subcellular localization of 8-Bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one is not clearly documented in the literature. Given its role as an sGC inhibitor, it is likely to be found in regions of the cell where sGC is present .
Preparation Methods
The synthesis of NS 2028 involves several steps, starting with the preparation of the core structure, 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one. The synthetic route typically includes the bromination of a benzoxazinone precursor, followed by the formation of the oxadiazole ring through cyclization reactions . Industrial production methods for NS 2028 are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for yield and purity.
Chemical Reactions Analysis
NS 2028 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, affecting its inhibitory activity on sGC.
Substitution: Halogen substitution reactions can modify the bromine atom in the structure, potentially altering its biological activity. Common reagents used in these reactions include bromine for bromination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NS 2028 is extensively used in scientific research, particularly in the study of nitric oxide signaling pathways. Its applications include:
Chemistry: Investigating the role of sGC in various chemical processes.
Biology: Studying the effects of sGC inhibition on cellular functions and signaling pathways.
Industry: Potential use in the development of new drugs targeting sGC-related pathways.
Properties
IUPAC Name |
8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDRLQRJCGJJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017568 | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204326-43-2 | |
Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NS-2028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS-2028 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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